4-Chlorobenzoic Acid

Beschreibung

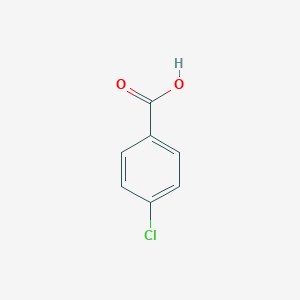

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGYUZYPHTUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2, Array | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15516-76-4 (mercury(+2)[2:1] salt), 3686-66-6 (hydrochloride salt) | |

| Record name | p-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024772 | |

| Record name | 4-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triclinic crystals or light fluffy white powder. (NTP, 1992), White odorless solid; [ICSC] Off-white or white powder; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

238 °C, 238 °C (460 °F) (Closed cup) | |

| Record name | p-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 77 mg/L at 25 °C, Soluble in 5290 parts water, Insoluble in benzene, carbon tetrachloride; very soluble in ethanol; slightly soluble in ethyl ether, chloroform, Freely soluble in alcohol, ether, Solubility in water: none | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.541 at 75 °F (NTP, 1992) - Denser than water; will sink, 1.5 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.4 | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00233 [mmHg], Vapor pressure, Pa at 25 °C: 0.3 | |

| Record name | p-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Triclinic prisms from alcohol and ether | |

CAS No. |

74-11-3 | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC7888DF4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

469 °F (NTP, 1992), 243 °C, MP: 44 °C /p-Chlorobenzoic acid, methyl ester/ | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19983 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Chlorobenzoic acid chemical properties and structure

An In-depth Technical Guide to 4-Chlorobenzoic Acid: Chemical Properties and Structure

Introduction

This compound, with the CAS number 74-11-3, is a halogenated aromatic carboxylic acid. It presents as a white to off-white crystalline solid and is a monochlorobenzoic acid with a chloro substituent at the para-position (position 4)[1][2][3]. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[4]. Its structure, featuring a benzene (B151609) ring substituted with both a chlorine atom and a carboxylic acid group, imparts a unique reactivity that makes it a valuable building block in organic synthesis[3][4][5]. It is also known as a degradation product of the nonsteroidal anti-inflammatory drug indomethacin (B1671933) and can be dehalogenated by certain bacteria[2][6]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols.

Chemical Structure

The molecular structure of this compound consists of a benzene ring where a carboxylic acid group and a chlorine atom are attached to the first and fourth carbon atoms, respectively[3]. This substitution pattern is also referred to as the para position. The compound exists as triclinic crystals[1][2].

Table 1: Structural Information for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₅ClO₂[1][7][8] |

| Linear Formula | ClC₆H₄CO₂H[6] |

| SMILES | C1=CC(=CC=C1C(=O)O)Cl[1] |

| InChI | InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)[1][6][8] |

| InChIKey | XRHGYUZYPHTUJZ-UHFFFAOYSA-N[1][6][8] |

Physicochemical Properties

This compound is a white, light fluffy powder or a white to light yellow crystalline powder[1][2][9]. It is stable under normal conditions, combustible, and incompatible with bases and strong oxidizing agents[2]. It is soluble in organic solvents like methanol, ethanol, and ether, but only very slightly soluble in water[2][3][10].

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 156.57 g/mol [1][6][8] |

| Melting Point | 238-243 °C[2][6][9][11] |

| Boiling Point | 274-276 °C[4][9] |

| Density | 1.540 g/cm³[4][11] |

| pKa | 3.98[1][12][13] |

| Solubility in Water | Approx. 0.5 g/L at 25 °C[3] |

| Flash Point | 238 °C (closed cup)[6][9] |

| Dipole Moment | 2.02 D[11] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| UV-Vis | λmax: 284 nm (in EtOH)[2] |

| ¹H NMR | Chemical shifts (δ) are observed for the aromatic protons. In a CDCl₃ & DMSO-d₆ solvent mixture, peaks can be identified[14][15]. |

| ¹³C NMR | Chemical shifts for the seven carbon atoms have been reported, with the carboxylic carbon appearing at approximately 177.475 ppm. |

| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the C-Cl bond are present. The NIST WebBook provides access to its IR spectrum[8][16]. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Data is available from the NIST WebBook[8][16][17]. |

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Chlorotoluene (B122035)

A common method for the preparation of this compound is the oxidation of 4-chlorotoluene[7]. Industrially, this is often achieved through liquid-phase oxidation using oxygen in the presence of metal catalysts[3]. The following is a generalized laboratory-scale protocol.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-chlorotoluene and a suitable solvent (e.g., acetic acid).

-

Addition of Oxidant: While stirring, slowly add an oxidizing agent, such as potassium permanganate (B83412) or a mixture of sodium dichromate and sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by the disappearance of the oxidant's color.

-

Work-up: Cool the reaction mixture to room temperature. If using permanganate, filter off the manganese dioxide formed.

-

Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Caption: General workflow for the synthesis of this compound.

Spectrophotometric Determination of pKa

The pKa of a weak acid like this compound can be determined spectrophotometrically by measuring the absorbance of its solutions at various pH values[18][19]. The principle relies on the fact that the acidic form (HB) and the conjugate base form (B⁻) have different UV-Vis absorption spectra.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that span the expected pKa of this compound (e.g., pH 3 to 5).

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution. Also, prepare two reference samples: one in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated).

-

Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) for the conjugate base form from the spectrum of the basic solution.

-

Absorbance Readings: Measure the absorbance of all prepared samples at this λmax.

-

Calculation: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

-

A is the absorbance of the sample in a buffer of a given pH.

-

A_a is the absorbance of the fully protonated (acidic) form.

-

A_b is the absorbance of the fully deprotonated (basic) form.

-

Caption: Experimental workflow for pKa determination via spectrophotometry.

Metabolism

This compound is a known xenobiotic metabolite. For instance, it is a degradation product of the drug indomethacin[6]. Certain microorganisms, such as Acinetobacter sp. strain ST-1, are capable of degrading this compound through dehalogenation, converting it to 4-hydroxybenzoic acid under both aerobic and anaerobic conditions[2][6]. This metabolic pathway is significant for the environmental bioremediation of chlorinated aromatic compounds.

Caption: Metabolic pathway involving this compound.

Applications

This compound is a versatile chemical intermediate with several applications[4]:

-

Pharmaceuticals: It serves as a building block in the synthesis of various drugs[4].

-

Agrochemicals: It is used in the production of fungicides like dimethomorph (B118703) and insecticides such as flumethrin[2].

-

Dyes and Preservatives: It acts as an intermediate for dyes and as a preservative for adhesives and paints[2][5][10].

-

Analytical Chemistry: It is used as a standard for organic trace analysis of carbon, hydrogen, and chlorine[10].

Safety Information

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[9]. Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical[6]. It is classified as Acute Toxicity 4 (Oral)[6].

References

- 1. This compound | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74-11-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 4- Chlorobenzoic acid; Price, Uses, and Structure - Shanghai Chemex [shanghaichemex.com]

- 6. This compound 99 74-11-3 [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound [stenutz.eu]

- 12. brainly.com [brainly.com]

- 13. Solved 4-The PKa of p-chlorobenzoic acid is 3.98, and that | Chegg.com [chegg.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(74-11-3) 1H NMR [m.chemicalbook.com]

- 16. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. asianpubs.org [asianpubs.org]

- 19. ulm.edu [ulm.edu]

An In-depth Technical Guide to the Physical Properties of 4-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 4-Chlorobenzoic acid (CAS No: 74-11-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The data and experimental protocols herein are intended to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a monochlorobenzoic acid featuring a chloro substituent at the para (4) position.[1][2] It presents as a white to off-white crystalline solid at room temperature, often in the form of a powder or triclinic crystals.[1][3][4][5] Its structure, comprising a benzene (B151609) ring with both an electron-withdrawing chlorine atom and a carboxylic acid group, dictates its physical properties and chemical reactivity.[5][6]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference. Values are compiled from various sources and represent typical ranges.

| Property | Value | References |

| IUPAC Name | This compound | [1][7] |

| Synonyms | p-Chlorobenzoic acid, PCBA | [1][3] |

| CAS Number | 74-11-3 | [1][3][8] |

| Molecular Formula | C₇H₅ClO₂ | [1][3][9] |

| Molecular Weight | 156.57 g/mol | [3][4][8] |

| Appearance | White to off-white crystalline powder; Triclinic crystals | [1][3][4] |

| Melting Point | 238 - 243 °C | [3][10][11][12] |

| Boiling Point | 274 - 276 °C (sublimes) | [1][3][4] |

| Density | ~1.54 g/cm³ | [3][8] |

| pKa (at 25°C) | 3.98 - 4.03 | [1][2][7] |

| Water Solubility | 0.08 g/L (20°C); Sparingly soluble, increases with temperature & pH | [5][8][13] |

| Solubility (Other) | Freely soluble in methanol (B129727), ethanol, ether; Soluble in hot water | [4][8][10] |

| UV λmax | ~284 nm (in Ethanol) | [2] |

Experimental Protocols for Property Determination

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standardized and widely applicable for the analysis of solid organic compounds.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9] This can be achieved by grinding a small amount in a mortar and pestle.[9]

-

Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 cm by tapping the sealed end gently on a hard surface.[13]

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[10]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (~240°C).

-

Decrease the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.[10][14]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.[13]

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range is typically narrow (0.5-1.0°C).[10]

Aqueous Solubility (Shake-Flask Method)

This procedure determines the thermodynamic equilibrium solubility of a compound in water.

-

Preparation: Add an excess amount of solid this compound to a series of glass flasks containing a known volume of purified water (e.g., 10 mL).[8][12] The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25°C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[11][12]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solid to sediment.[15] Subsequently, separate the solid and liquid phases by centrifuging the samples or filtering the supernatant through a syringe filter (e.g., 0.45 µm).[8][11]

-

Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as UV-Vis Spectroscopy or HPLC.[8][11]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature.

Acidity Constant (pKa) by Potentiometric Titration

This method measures the pH change of a solution of the weak acid upon the addition of a strong base, allowing for the determination of the pKa.

-

Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[3][4]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[3][4] If solubility is limited, a co-solvent like methanol may be used, but the result will be an apparent pKa for that specific solvent system.[16]

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring at a constant, moderate speed.

-

Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) from a burette.[3][17]

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH. Collect more data points near the equivalence point where the pH changes most rapidly.[17]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of titrant at the equivalence point (the inflection point of the curve).

-

The pH at the half-equivalence point (half the volume of the equivalence point) is equal to the pKa of the acid.[17][18]

-

Spectroscopic Analysis Protocols

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[2][6]

-

Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][19]

-

Place the powder into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1][6]

-

-

Analysis:

-

Obtain a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Characteristic absorptions for this compound include a broad O–H stretch (2500-3300 cm⁻¹), a strong C=O stretch (~1690 cm⁻¹), and bands related to the chlorinated aromatic ring.[20]

-

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) in an NMR tube.[21][22]

-

For ¹³C NMR, a more concentrated solution (50-100 mg) is typically required.[21]

-

Ensure the solid is fully dissolved. If necessary, filter the solution to remove any particulate matter.[22]

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.[21]

-

-

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spectrometer.[23]

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[23]

-

Set appropriate acquisition parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay).[23]

-

Acquire the ¹H and ¹³C NMR spectra.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol).

-

Create a dilute solution from the stock solution such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

-

Analysis:

-

Use quartz cuvettes for analysis in the UV region.[24]

-

Fill a reference cuvette with the pure solvent and a sample cuvette with the prepared solution.

-

Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.[25][26]

-

Place the sample cuvette in the instrument and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a compound such as this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Page loading... [wap.guidechem.com]

- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 7. This compound | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. byjus.com [byjus.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. researchgate.net [researchgate.net]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. asdlib.org [asdlib.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eng.uc.edu [eng.uc.edu]

- 20. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. chem.latech.edu [chem.latech.edu]

- 23. books.rsc.org [books.rsc.org]

- 24. cbic.yale.edu [cbic.yale.edu]

- 25. engineering.purdue.edu [engineering.purdue.edu]

- 26. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

4-Chlorobenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobenzoic acid (4-CBA), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and organic synthesis. This document details its fundamental properties, synthesis, and key biological interactions, presenting data in a structured and accessible format for technical professionals.

Core Properties of this compound

This compound is a white, crystalline solid. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 74-11-3 | [1][2] |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 238-242 °C | |

| Boiling Point | 274-276 °C | |

| Solubility | Soluble in ethanol (B145695) and ether; sparingly soluble in water. | [4] |

| Density | 1.54 g/cm³ |

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the oxidation of 4-chlorotoluene (B122035). Below is a representative experimental protocol for this synthesis.

Experimental Protocol: Oxidation of 4-Chlorotoluene

This protocol describes the synthesis of this compound via the oxidation of 4-chlorotoluene using potassium permanganate (B83412).

Materials:

-

4-chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (B28343) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 4-chlorotoluene, potassium permanganate, and water.

-

Heat the mixture to reflux with continuous stirring. The reaction is complete when the characteristic purple color of the permanganate ion disappears, indicating its consumption. This process typically takes several hours.

-

After the reaction is complete, allow the mixture to cool. A brown precipitate of manganese dioxide (MnO₂) will have formed.

-

Filter the hot mixture by suction to remove the manganese dioxide. Wash the filter cake with hot water to ensure all the product is collected in the filtrate.

-

Acidify the clear filtrate with concentrated hydrochloric acid. This compound, being sparingly soluble in acidic aqueous solutions, will precipitate out as a white solid.

-

Collect the precipitated this compound by vacuum filtration and wash it with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as toluene. Dissolve the solid in a minimal amount of hot toluene and allow it to cool slowly to form crystals.

-

Filter the purified crystals, wash with a small amount of cold toluene, and dry to obtain the final product.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of commercially and scientifically important molecules.

-

Pharmaceuticals: It is a building block for various active pharmaceutical ingredients (APIs), including some nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7]

-

Agrochemicals: The compound is used in the manufacturing of herbicides and pesticides.[7][8]

-

Dyes and Polymers: It is an intermediate in the synthesis of certain dyes and is used in the production of polymers to enhance thermal stability and mechanical properties.[7][8]

Biodegradation Pathway

In environmental and microbiological research, the biodegradation of chlorinated aromatic compounds like 4-CBA is a topic of significant interest. Certain microorganisms can utilize 4-CBA as a sole source of carbon and energy. A common metabolic pathway involves an initial dehalogenation step.[5][9]

The diagram below illustrates a typical aerobic biodegradation pathway of this compound by bacterial strains.

Caption: Aerobic biodegradation pathway of this compound.

This pathway begins with the hydrolytic dehalogenation of 4-CBA to form 4-hydroxybenzoic acid.[1][10] This intermediate is then hydroxylated to produce protocatechuic acid, which subsequently undergoes ring cleavage and enters the central carbon metabolism via the β-ketoadipate pathway.[1][5]

Analytical Methodologies

The quantification and analysis of this compound are routinely performed using chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This section outlines a general reverse-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), with a small amount of acid such as phosphoric acid or formic acid to ensure the analyte is in its protonated form. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 284 nm |

| Injection Volume | 10-20 µL |

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm syringe filter.

-

Set up the HPLC system with the specified conditions.

-

Inject the standards and the sample onto the column.

-

Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to those of the calibration standards.

This technical guide provides foundational information for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Biological degradation of this compound by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Degradation of this compound by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Degradation of this compound by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological degradation of this compound by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 4-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzoic acid in a variety of common solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where a thorough understanding of this compound's solubility is critical.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and pH.[1] It generally exhibits higher solubility in polar organic solvents and lower solubility in non-polar solvents and water.[1] The following tables summarize the available quantitative solubility data for this compound in various solvents at different temperatures.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) |

| 25 | 0.5[2] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | 15 | 3.27 |

| Benzene | 15 | 0.019 |

| Carbon Disulfide | 15 | 0.013 |

| Carbon Tetrachloride | 15 | 0.025 |

| Diethyl Ether | 15 | 2.42 |

| Ethyl Acetate | 15 | 1.82 |

| Methanol | Not Specified | Freely Soluble[3] |

| Absolute Ethanol | Not Specified | Freely Soluble[3] |

| 95% Ethanol | Not Specified | Very Slightly Soluble |

| Toluene | Not Specified | Very Slightly Soluble[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for three common experimental techniques used to measure the solubility of a solid compound like this compound.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or solvent-saturated syringe and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove all solid particles. Centrifugation can also be employed for phase separation.[6]

-

-

Analysis:

-

Quantify the concentration of this compound in the clear filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound in the same solvent to accurately determine the concentration of the saturated solution.

-

Gravimetric Method

The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after solvent evaporation.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

-

-

Sample Collection:

-

Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the dish using a gentle heat source (e.g., a steam bath or a controlled temperature oven) in a well-ventilated fume hood. Avoid excessive heat that could cause decomposition of the this compound.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound (m.p. 241.5 °C) until a constant weight is achieved.[7]

-

Cool the dish in a desiccator to prevent moisture absorption before weighing it on an analytical balance.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish.

-

Calculate the solubility in the desired units (e.g., g/L or g/100g of solvent).

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a rapid means of determining concentration.

Methodology:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For this compound in ethanol, the λmax is approximately 284 nm.[8]

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of this compound and separate the supernatant as described in the shake-flask method (steps 1-3).

-

Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [stenutz.eu]

- 3. This compound [fudabio.com]

- 4. This compound | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | 74-11-3 [chemicalbook.com]

synthesis pathways of 4-Chlorobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical, agrochemical, and dye industries.[1] Its role as a versatile building block for the synthesis of a wide array of complex molecules, including nonsteroidal anti-inflammatory drugs and herbicides, underscores the importance of efficient and well-characterized synthetic routes.[2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and industrially relevant methods include the oxidation of p-chlorotoluene, the hydrolysis of 4-chlorobenzonitrile (B146240), a Grignard reaction-based approach, and the diazotization of 4-chloroaniline (B138754) followed by a Sandmeyer reaction. A less common but viable route involves the ozonolysis of 4-chlorostyrene.

Oxidation of p-Chlorotoluene

The oxidation of the methyl group of p-chlorotoluene is the most direct and widely employed method for the synthesis of this compound.[4] This transformation can be accomplished using strong oxidizing agents or through catalytic oxidation.

a) Using Potassium Permanganate (B83412)

A classic and reliable laboratory-scale method involves the use of potassium permanganate (KMnO₄) as the oxidant in an aqueous solution.[5] The reaction proceeds by converting the methyl group to a carboxylate, which is then protonated to yield the carboxylic acid.[1]

b) Catalytic Oxidation

On an industrial scale, the liquid-phase oxidation of p-chlorotoluene using air or oxygen in the presence of transition metal catalysts, such as cobalt or manganese salts, is preferred.[1] This method is more economical and environmentally friendly than using stoichiometric amounts of strong oxidants.

Grignard Reaction

This pathway involves the formation of a Grignard reagent from a suitable 4-chlorophenyl halide, followed by its reaction with carbon dioxide. A common starting material is 1-bromo-4-chlorobenzene (B145707), where the Grignard reagent is selectively formed at the more reactive bromo-position.

From 4-Chloroaniline (via Sandmeyer Reaction)

This multi-step synthesis begins with the diazotization of 4-chloroaniline to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction to introduce a cyano group, forming 4-chlorobenzonitrile. Subsequent hydrolysis of the nitrile yields this compound. While the direct conversion of 4-aminobenzoic acid to this compound via a Sandmeyer reaction is also possible, it can be complicated by competing hydroxylation side reactions.[6]

Hydrolysis of 4-Chlorobenzonitrile

If 4-chlorobenzonitrile is readily available, its hydrolysis under acidic or basic conditions provides a straightforward route to this compound.[1]

Ozonolysis of 4-Chlorostyrene

A more specialized route involves the ozonolysis of 4-chlorostyrene. This method cleaves the double bond to form an intermediate that can be oxidized to the carboxylic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis pathways to facilitate comparison.

Table 1: Oxidation of p-Chlorotoluene

| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Potassium Permanganate | Water | Reflux | 3 - 4 | 76 - 78 | >99 (after recrystallization) | [2] |

| O₂ / Cobaltous Chloride | Acetic Acid / Acetic Anhydride | 110 | 6 | High (not specified) | Crystalline solid | [7] |

| Dioxygen | Not specified | Not specified | Not specified | 92.7 | 99.2 | [8] |

Table 2: Other Synthesis Pathways

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromo-4-chlorobenzene | Mg, CO₂ (dry ice), HCl | Diethyl ether | 0 to RT | Moderate (not specified) | [9] |

| 4-Aminobenzoic Acid | NaNO₂, HCl, CuCl | Water | 0 - 5 | Moderate (competing reactions) | [6][10] |

| 2-Chloro-4-fluorobromobenzene | Mg, CO₂ | Tetrahydrofuran | Not specified | High (not specified) | [11] |

| Styrene Chloride | O₃, NaOCl | Acetonitrile, Water | 0 to RT | Not specified | [12] |

Experimental Protocols

Protocol 1: Oxidation of p-Chlorotoluene with Potassium Permanganate

Materials:

-

p-Chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Toluene (B28343) (for recrystallization)

Procedure: [2]

-

In a large round-bottom flask equipped with a stirrer and reflux condenser, add 600 g (3.8 moles) of potassium permanganate, 7 L of water, and 200 g (1.6 moles) of o-chlorotoluene (this protocol is for the ortho isomer but is directly applicable to the para isomer).

-

With continuous stirring, slowly heat the mixture to boiling. Maintain reflux for 3-4 hours, or until the purple color of the permanganate has disappeared.

-

Set the condenser for distillation and distill the mixture to remove any unreacted p-chlorotoluene.

-

Filter the hot mixture with suction to remove the manganese dioxide precipitate. Wash the filter cake with two 500-mL portions of hot water.

-

Combine the filtrate and washings and concentrate the volume to approximately 3.5 L.

-

While the solution is still hot, cautiously add 250 mL of concentrated hydrochloric acid with continuous agitation to precipitate the this compound.

-

Cool the mixture, and collect the white precipitate by filtration. Wash the product with cold water.

-

The crude product can be purified by recrystallization from toluene to yield a product with a melting point of 241-243 °C.

Protocol 2: Synthesis via Grignard Reaction from 1-Bromo-4-chlorobenzene

Materials:

-

1-Bromo-4-chlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Carbon dioxide (dry ice)

-

Concentrated Hydrochloric acid (HCl)

Procedure: (Adapted from the synthesis of benzoic acid)[13]

-

Ensure all glassware is oven-dried and assembled under a dry atmosphere.

-

In a round-bottom flask, place magnesium turnings (1.1 equivalents).

-

Prepare a solution of 1-bromo-4-chlorobenzene (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the halide solution to the magnesium. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath and slowly pour it onto an excess of crushed dry ice with vigorous stirring.

-

Allow the excess dry ice to sublime.

-

Slowly add 6M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether.

-

The product can be isolated from the ether layer by extraction with an aqueous base (e.g., 5% NaOH), followed by re-acidification of the aqueous layer to precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Protocol 3: Synthesis from 4-Aminobenzoic Acid via Sandmeyer Reaction

Materials:

-

4-Aminobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

Procedure: [10]

-

Dissolve 4-aminobenzoic acid in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas will evolve.

-

After the evolution of nitrogen ceases, heat the reaction mixture.

-

Cool the mixture and collect the precipitated this compound by filtration.

-

Purify the crude product by recrystallization.

Mandatory Visualizations

Caption: Oxidation of p-Chlorotoluene to this compound.

Caption: Grignard Synthesis of this compound.

Caption: Synthesis from 4-Chloroaniline via Sandmeyer Reaction.

References

- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]

- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 7. US3681446A - Process for the production of para-chloro-benzoic acid - Google Patents [patents.google.com]

- 8. SYNTHESIS OF p-CHLOROBENZOIC ACID | Semantic Scholar [semanticscholar.org]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. benchchem.com [benchchem.com]

- 11. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 12. guidechem.com [guidechem.com]

- 13. mason.gmu.edu [mason.gmu.edu]

Degradation Pathways of 4-Chlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzoic acid (4-CBA) is a persistent environmental pollutant originating from the breakdown of various industrial compounds, including polychlorinated biphenyls (PCBs) and herbicides. Its effective degradation is a subject of significant research interest. This technical guide provides a comprehensive overview of the primary microbial degradation pathways of 4-CBA, focusing on the underlying enzymatic reactions, key intermediates, and genetic regulation. This document details both aerobic and anaerobic catabolic routes, providing experimental protocols and quantitative data to support further research and development in bioremediation and biocatalysis.

Introduction

The microbial catabolism of this compound is a critical process for the detoxification of this recalcitrant molecule. Diverse bacterial species have evolved sophisticated enzymatic machinery to cleave the carbon-chlorine bond and mineralize the aromatic ring. Understanding these pathways is paramount for developing effective bioremediation strategies and for the potential application of these enzymes in industrial biocatalysis. This guide delineates the three major aerobic degradation pathways—hydrolytic dehalogenation, dioxygenase-mediated ortho-cleavage, and coenzyme A (CoA)-dependent dehalogenation—as well as the anaerobic reductive dehalogenation pathway.

Aerobic Degradation Pathways

Under aerobic conditions, bacteria employ several strategies to initiate the degradation of 4-CBA. The initial attack on the aromatic ring is the most critical step and defines the subsequent metabolic route.

Hydrolytic Dehalogenation Pathway

This is a widespread pathway observed in various bacterial genera, including Arthrobacter, Acinetobacter, and Cupriavidus. The initial step involves the hydrolytic removal of the chlorine atom to form 4-hydroxybenzoic acid (4-HBA).[1][2] This reaction is catalyzed by a 4-chlorobenzoate (B1228818) dehalogenase.

The resulting 4-HBA is then funneled into central metabolism. It is hydroxylated to protocatechuic acid (PCA) by 4-hydroxybenzoate (B8730719) 3-monooxygenase.[1] PCA subsequently undergoes ring cleavage, typically via the β-ketoadipate pathway.

Figure 1: Hydrolytic dehalogenation pathway of this compound.

Dioxygenase-Mediated Ortho-Cleavage Pathway

Certain strains of Pseudomonas utilize a different initial strategy involving a dioxygenase.[3][4] In this pathway, this compound is first converted to 4-chlorocatechol. This intermediate then undergoes intradiol (ortho) ring cleavage, catalyzed by a catechol 1,2-dioxygenase, to form 3-chloro-cis,cis-muconic acid. The chlorine atom is subsequently removed in a later step of the pathway.[3]

Figure 2: Dioxygenase-mediated ortho-cleavage pathway of this compound.

Coenzyme A (CoA)-Activation Dependent Dehalogenation Pathway

This pathway, identified in bacteria such as Pseudomonas sp. CBS-3 and Rhodococcus species, involves the activation of 4-CBA to its coenzyme A thioester.[5][6] The reaction is catalyzed by a 4-chlorobenzoate-CoA ligase (FcbA). The resulting 4-chlorobenzoyl-CoA is then dehalogenated by 4-chlorobenzoyl-CoA dehalogenase (FcbB) to form 4-hydroxybenzoyl-CoA.[6][7] This intermediate is subsequently channeled into central metabolic pathways. The expression of the genes encoding these enzymes (fcb operon) is often regulated by a TetR-type repressor, FcbR, with 4-chlorobenzoyl-CoA acting as the inducer molecule.[8]

Figure 3: CoA-activation dependent dehalogenation pathway of this compound.

Anaerobic Degradation Pathway

Under anoxic conditions, the degradation of 4-CBA proceeds via a distinct mechanism known as reductive dehalogenation.[9] This process is carried out by anaerobic microbial consortia, often found in sediments.[9][10] The initial and rate-limiting step is the removal of the chlorine atom, which is replaced by a hydrogen atom, yielding benzoate (B1203000).[9] This reaction is catalyzed by a reductive dehalogenase. The resulting benzoate is then activated to benzoyl-CoA and subsequently degraded through the central benzoyl-CoA pathway.[3]

Figure 4: Anaerobic reductive dehalogenation pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in 4-CBA degradation.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Reference |

| 4-Chlorobenzoyl-CoA Dehalogenase | 4-Chlorobenzoyl-CoA | Pseudomonas sp. CBS-3 | 4 | 0.6 (multiple turnovers) | [7][11] |

| 4-Chlorobenzoyl-CoA Dehalogenase | 4-Bromobenzoyl-CoA | Pseudomonas sp. CBS-3 | - | 1.4 | [7][11] |

| 4-Chlorobenzoyl-CoA Dehalogenase | 4-Iodobenzoyl-CoA | Pseudomonas sp. CBS-3 | - | 1.1 | [7][11] |

| 4-Chlorobenzoyl-CoA Dehalogenase | 4-Fluorobenzoyl-CoA | Pseudomonas sp. CBS-3 | - | 8 x 10-6 | [7][11] |

| Catechol 1,2-Dioxygenase | Catechol | Pseudomonas putida | 22.0 | - | [10] |

| Catechol 1,2-Dioxygenase | Catechol | Blastobotrys raffinosifermentans | 4 ± 1 | 15.6 ± 0.4 | [12] |

| Protocatechuate 3,4-Dioxygenase | Protocatechuate | Pseudomonas sp. | 18.5 | - | [8] |

Table 2: Specific Activities and Optimal Conditions